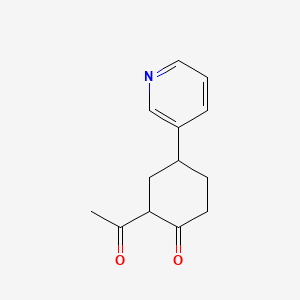
2-Acetyl-4-(3-pyridinyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4-(3-pyridinyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with an acetyl group and a pyridinyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and pyridine derivatives. It is used in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-(3-pyridinyl)cyclohexanone typically involves the acetylation of cyclohexanone followed by the introduction of the pyridinyl group. One common method involves the use of enamines as intermediates. Cyclohexanone is first reacted with pyrrolidine in the presence of an acid catalyst to form an enamine. This enamine is then acetylated using acetic anhydride. The resulting product is hydrolyzed to yield 2-acetylcyclohexanone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process typically involves the same steps of enamine formation, acetylation, and hydrolysis, but with industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-4-(3-pyridinyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
2-Acetyl-4-(3-pyridinyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-4-(3-pyridinyl)cyclohexanone involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the pyridinyl group can engage in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylcyclohexanone: Lacks the pyridinyl group, making it less versatile in terms of chemical reactivity.
4-(3-Pyridinyl)cyclohexanone: Lacks the acetyl group, affecting its overall chemical properties.
Uniqueness
2-Acetyl-4-(3-pyridinyl)cyclohexanone is unique due to the presence of both the acetyl and pyridinyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
103319-10-4 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-acetyl-4-pyridin-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H15NO2/c1-9(15)12-7-10(4-5-13(12)16)11-3-2-6-14-8-11/h2-3,6,8,10,12H,4-5,7H2,1H3 |
Clave InChI |
YHMBTWNQVFIUHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(CCC1=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















